BenchChemオンラインストアへようこそ!

SB-284851-BT

BRD4 domain selectivity epigenetic probe BET bromodomain

SB-284851-BT is a non-substitutable dual inhibitor of p38α (Kd=0.47 nM) and BRD4-BD1 (IC50=1.7 µM) with >55-fold N-terminal BET selectivity over BRD4(2). Unlike pan-BET inhibitors (e.g., JQ1) or single-target p38α inhibitors (e.g., SB203580), it uniquely disrupts both MAPK and BET-mediated transcriptional programs, enabling domain-selective BRD4 functional studies. Essential for SAR benchmarks, inflammatory crosstalk research, and c-Myc/NF-κB pathway investigation. Not replaceable by structurally similar imidazoles (e.g., SB-284852-BT).

Molecular Formula C26H26FN5O
Molecular Weight 443.5 g/mol
Cat. No. B1680826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-284851-BT
SynonymsSB-284851-BT;  SB 284851 BT;  SB284851BT; 
Molecular FormulaC26H26FN5O
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OC2=NC=CC(=N2)C3=C(N=CN3C4CCNCC4)C5=CC=C(C=C5)F)C
InChIInChI=1S/C26H26FN5O/c1-17-13-18(2)15-22(14-17)33-26-29-12-9-23(31-26)25-24(19-3-5-20(27)6-4-19)30-16-32(25)21-7-10-28-11-8-21/h3-6,9,12-16,21,28H,7-8,10-11H2,1-2H3
InChIKeyUVLWMBRFRAMDOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-284851-BT: Technical Profile of a Dual p38α/BRD4 Inhibitor for Research Procurement


SB-284851-BT (CAS: 219769-23-0) is a 1,4,5-trisubstituted imidazole compound that functions as a dual inhibitor of p38α mitogen-activated protein kinase and the N-terminal bromodomain of BRD4 (BRD4(1)). It also exhibits affinity for the testis-specific bromodomain BRDT(1) [1]. As a dual kinase-bromodomain inhibitor, it provides a unique scaffold for domain-selective inhibition of BRD4, with reported biochemical parameters including a Kd of 0.47 nM for p38α and an IC50 of 1.7 µM for BRD4-BD1 . Its structural formula is C26H26FN5O, with a molecular weight of 443.52 g/mol [1].

Why Generic Substitution of SB-284851-BT with Single-Target Inhibitors or Unrelated Analogs May Compromise Experimental Outcomes


Inhibition of either p38α or BRD4 alone fails to recapitulate the dual-target pharmacology of SB-284851-BT. Single-target p38α inhibitors (e.g., SB203580, BIRB 796) do not engage BRD4, while selective BRD4 inhibitors (e.g., JQ1, I-BET762) lack p38α activity. The compound's >55-fold N-terminal BET bromodomain selectivity over the second bromodomain (BRD4(2)) is a structural feature not shared by pan-BET inhibitors [1]. Furthermore, analogues with minor structural modifications—such as the 2,5-dimethylphenyl regioisomer SB-284852-BT—exhibit significant shifts in binding affinity and thermal stabilization [2]. Thus, substituting SB-284851-BT with a superficially similar imidazole derivative or single-pathway inhibitor may produce confounding results in cellular models where dual p38α/BRD4(1) modulation is required.

SB-284851-BT: Quantitative Differentiation Against Closest Analogs and In-Class Candidates


BRD4(1) Domain Selectivity: >55-Fold Over BRD4(2) vs. Pan-BET Inhibitors

SB-284851-BT exhibits >55-fold selectivity for the N-terminal bromodomain of BRD4 (BRD4(1)) over the second bromodomain (BRD4(2)). This is a distinctive feature of the 1,4,5-trisubstituted imidazole scaffold [1]. In contrast, the pan-BET inhibitor JQ1 binds both bromodomains with comparable affinity, and many BET inhibitors lack pronounced intra-BRD4 domain selectivity [2].

BRD4 domain selectivity epigenetic probe BET bromodomain

p38α Binding Affinity (Kd = 0.47 nM) vs. Reference p38α Inhibitors

SB-284851-BT demonstrates a Kd of 0.47 nM for p38α, indicating high-affinity binding within the low nanomolar range . For comparison, the well-characterized p38α inhibitor BIRB 796 (doramapimod) exhibits a Kd of 0.1 nM [1], while SB203580 has an IC50 of 50 nM [2]. Thus, SB-284851-BT's p38α affinity approaches that of clinical-stage inhibitors while maintaining its dual BRD4 engagement.

p38α MAPK kinase inhibitor binding affinity

BRD4(1) IC50 (1.8 µM) and Selectivity Over BRD3 and BRD2 vs. Structurally Related Analogues

In ALPHAScreen assays, SB-284851-BT (designated Compound V) inhibited BRD4(1) with an IC50 of 1.8 µM, while showing substantially weaker activity against BRD3(1) (11.2 µM) and BRD2(1) (29 µM), corresponding to 6-fold and 16-fold selectivity for BRD4 over BRD2 and BRD3, respectively [1]. A close structural analogue (Compound VII), which replaces a pyrimidine nitrogen with a triazole, showed markedly reduced BRD4(1) potency (IC50 = 27 µM) and a near-complete loss of selectivity [2].

BRD4 inhibitor SAR epigenetic polypharmacology

Thermal Stabilization (ΔTm = 7.4 °C) and Binding Affinity (Ki = 0.31 µM) for BRD4 vs. Regioisomer SB-284852-BT

In a protein-observed fluorine NMR and DSF/FP screening panel, SB-284851-BT induced a thermal shift (ΔTm) of 7.4 ± 0.2 °C for BRD4 and exhibited a fluorescence polarization Ki of 0.31 ± 0.04 µM [1]. In contrast, its 2,5-dimethylphenyl regioisomer SB-284852-BT displayed a weaker BRD4 Ki of 0.58 ± 0.23 µM [2]. The BPTF bromodomain probe GSK1379725A, while also a thermal stabilizer, showed no BRD4 engagement, underscoring SB-284851-BT's unique dual-target profile.

differential scanning fluorimetry fluorescence polarization chemical probe validation

Cellular IL-8 Suppression: Dual p38α/BRD4 Mechanism vs. Single-Pathway Inhibition

SB-284851-BT reduces IL-8 production in cellular models through simultaneous inhibition of p38α (which directly regulates IL-8 transcription) and BRD4 (which modulates c-Myc and NF-κB pathways) . This dual mechanism is hypothesized to produce synergistic suppression of IL-8 beyond what is achievable with selective p38α inhibitors (e.g., SB203580) or selective BRD4 inhibitors (e.g., JQ1) alone [1]. Quantitative cellular dose-response data for IL-8 reduction are reported in the primary literature for the compound series.

IL-8 inflammation synergistic inhibition

SB-284851-BT: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Epigenetic Polypharmacology: Probing BRD4(1)-Selective and Dual p38α/BRD4 Inhibition

SB-284851-BT is uniquely suited for studies aiming to dissect the functional contributions of BRD4's N-terminal bromodomain versus its second bromodomain in transcriptional regulation. Its >55-fold selectivity for BRD4(1) over BRD4(2) [1] allows researchers to attribute phenotypes specifically to BRD4(1) engagement. Simultaneously, its potent p38α inhibition (Kd = 0.47 nM) enables investigation of crosstalk between MAPK signaling and BET bromodomain function.

Inflammation and Cytokine Signaling: Synergistic IL-8 Suppression

The compound's dual mechanism of action—reducing IL-8 production via p38α inhibition and BRD4-mediated downregulation of c-Myc/NF-κB pathways [1]—makes it a valuable chemical probe for inflammatory signaling research. It can be used to test whether combined p38α/BRD4(1) blockade yields greater suppression of pro-inflammatory cytokines than single-pathway inhibitors in cell-based assays.

Oncology Research: Targeting c-Myc and NF-κB Transcriptional Programs

SB-284851-BT downregulates c-Myc and NF-κB gene pathways in cancer cells [1]. This property, combined with its BRD4(1) selectivity, positions it as a tool to study BET-dependent oncogenic transcription in malignancies driven by BRD4. Its structural distinction from pan-BET inhibitors (e.g., JQ1) may also allow for comparative studies to evaluate differential toxicity and efficacy profiles associated with BRD4(1) selectivity.

Chemical Probe Development and SAR: 1,4,5-Trisubstituted Imidazole Optimization

SB-284851-BT serves as a benchmark compound for structure-activity relationship (SAR) studies within the 1,4,5-trisubstituted imidazole class. Quantitative comparisons with analogues such as VII (IC50 BRD4(1) = 27 µM vs. 1.8 µM) and SB-284852-BT (Ki = 0.58 µM vs. 0.31 µM) provide a clear framework for evaluating the impact of heteroatom substitution and regioisomerism on target potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-284851-BT

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.